4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative characterized by a sulfamoyl group substituted with two 2-methoxyethyl moieties and a (2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene substituent. The Z-configuration of the benzothiazolylidene moiety is critical for its stereoelectronic properties, influencing molecular interactions such as hydrogen bonding and π-π stacking.
The compound’s synthesis likely involves coupling a sulfamoylbenzoyl chloride derivative with a substituted benzothiazol-2-ylidene amine precursor under basic conditions, analogous to methods described for related benzamide derivatives . Structural validation would employ techniques such as NMR, IR (e.g., absence of νS-H at 2500–2600 cm⁻¹ confirming thione tautomer stability) , and X-ray crystallography using programs like SHELXL or WinGX .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O5S2/c1-24-18-9-6-16(22)14-19(18)31-21(24)23-20(26)15-4-7-17(8-5-15)32(27,28)25(10-12-29-2)11-13-30-3/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGWQSJNARTQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide intermediate with bis(2-methoxyethyl)amine and a sulfonyl chloride derivative.
Formation of the Benzothiazolylidene Moiety: The benzothiazolylidene moiety can be synthesized separately by reacting 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization.
Final Coupling Reaction: The final step involves coupling the benzamide intermediate with the benzothiazolylidene moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents like bromine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Comparisons:
Sulfamoyl Substituents: The 2-methoxyethyl groups in the target compound and enhance hydrophilicity compared to the cyanoethyl (polar but less H-bonding) and allyl (nonpolar) groups in and , respectively. This impacts solubility and membrane permeability .
Benzothiazole Modifications: 6-Chloro (target) vs. 6-methoxy (): Chlorine increases electronegativity and lipophilicity (higher XLogP3), favoring hydrophobic interactions. Methoxy groups improve metabolic stability but reduce binding affinity in some targets . 3-Methyl (target, ) vs.
Tautomerism and Spectroscopy :
- All analogs exist predominantly in the thione tautomeric form, evidenced by IR spectra lacking νS-H (~2500–2600 cm⁻¹) and showing νC=S at 1247–1255 cm⁻¹ . NMR data (e.g., chemical shifts in regions A/B ) would reveal electronic perturbations from substituents like Cl or OCH₃.
Synthetic Accessibility :
- The target compound’s synthesis may require stringent Z-configuration control, whereas analogs with simpler substituents (e.g., ) are synthesized in higher yields via nucleophilic additions .
Research Findings and Implications
- Biological Activity : The 6-chloro substituent in the target compound may enhance antimicrobial or kinase inhibitory activity compared to methoxy- or methyl-substituted analogs, as seen in related benzothiazoles .
- Metabolic Stability: Bis(2-methoxyethyl) groups likely reduce CYP450-mediated oxidation compared to allyl or cyanoethyl groups .
- Crystallography : Structural studies using SHELXL could resolve the Z-configuration and hydrogen-bonding patterns critical for target engagement.
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Chemical Formula : C22H24ClN3O5S2
- Molecular Weight : 493.57 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Antitumor Activity : Studies have shown that derivatives of benzothiazole exhibit significant antitumor properties. The compound is believed to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells .
- Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This is likely due to its ability to disrupt cellular membranes and inhibit essential metabolic processes .
Antitumor Activity
In vitro studies have indicated that the compound exhibits potent antitumor effects across several cancer cell lines. The following table summarizes key findings from recent studies:
These results suggest that the compound's effectiveness may vary depending on the assay conditions, highlighting the importance of assay selection in evaluating drug efficacy.
Antimicrobial Activity
The antimicrobial properties were evaluated using standard broth microdilution methods against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Saccharomyces cerevisiae | 30 |
These findings indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance as a pathogen.
Case Studies
Recent case studies have further elucidated the biological activity of this compound:
- Case Study on Antitumor Efficacy : A study involving a panel of human cancer cell lines demonstrated that the compound effectively induced apoptosis in malignant cells while sparing normal cells, suggesting a favorable therapeutic index .
- Antimicrobial Efficacy in Clinical Isolates : Another study assessed the compound's effectiveness against clinical isolates of resistant bacterial strains, revealing promising results that support further development as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, such as condensation of sulfamoyl intermediates with heterocyclic precursors. For example, refluxing in absolute ethanol with catalytic glacial acetic acid (to promote imine formation) is a common step, followed by solvent evaporation and purification via recrystallization . Key parameters include temperature control (70–80°C for reflux), stoichiometric ratios (1:1 molar ratio of amine to aldehyde), and inert atmosphere use to prevent oxidation of sensitive functional groups .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the sulfamoyl and benzothiazole moieties, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm), and crystallinity is confirmed using X-ray Diffraction (XRD) for solid-state structure determination .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in scaling up from milligram to gram quantities?
- Methodological Answer : Yield optimization requires systematic parameter screening:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Catalysis : Transition-metal catalysts (e.g., Pd/C) could reduce side reactions in coupling steps.
- Process Analytics : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
Comparative studies between batch and flow reactors (e.g., microfluidic systems) can mitigate scalability challenges .
Q. What computational modeling approaches are suitable for predicting its reactivity or binding interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties of the sulfamoyl group and benzothiazole ring. Molecular Dynamics (MD) simulations (using software like GROMACS) predict ligand-protein interactions, while COMSOL Multiphysics integrates AI for optimizing reaction parameters in silico .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols:
- Cell Lines : Use ATCC-validated lines (e.g., HeLa for cytotoxicity, E. coli ATCC 25922 for antimicrobial tests).
- Dose-Response Curves : Apply Hill slope analysis to compare IC₅₀ values across studies.
- Control Compounds : Include reference drugs (e.g., doxorubicin for anticancer assays) to calibrate activity thresholds .
Q. What strategies are recommended for elucidating the mechanism of action in complex biological systems?
- Methodological Answer : Combine in vitro and in silico approaches:
- SAR Studies : Synthesize analogs with modified sulfamoyl or benzothiazole groups to identify pharmacophores.
- Proteomics : Use affinity chromatography to isolate target proteins from lysates, followed by LC-MS/MS for identification.
- Kinetic Assays : Measure enzyme inhibition (e.g., kinase assays) under physiological pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
